Specific Scientific Field: Dermatology
Summary of the Application: 1,2-Decanediol is used in a moisturizer as an adjuvant treatment in topical therapy with retinoids. Retinoids are a class of chemical compounds that are vitamers of Vitamin A or are chemically related to it and are used in medicine to modulate gene functions in place of this vitamin. The moisturizer containing 1,2-Decanediol is used alongside these retinoids to enhance their effect.
Methods of Application or Experimental Procedures: A double-blinded, prospective, randomized, vehicle-controlled clinical trial was conducted to investigate the tolerability and effect of a moisturizer containing licochalcone A, l-carnitine, and 1,2-decanediol as adjuvant treatment in topical therapy with retinoids.
Results or Outcomes: The study found that the moisturizer containing 1,2-Decanediol was well-tolerated and effective as an adjuvant treatment in topical therapy with retinoids.
Specific Scientific Field: Microbiology
Summary of the Application: 1,2-Decanediol exhibits antibacterial activity against several bacteria and yeast.
Methods of Application or Experimental Procedures: In a study, the minimal inhibitory concentration (MIC) was evaluated for 1,2-alkanediol comprising 4–12 carbon atoms against S. aureus and S. The antibacterial activity was found to depend on the alkyl chain length.
Results or Outcomes: 1,2-Decanediol exhibited significant bactericidal activity.
Specific Scientific Field: Material Science
Summary of the Application: 1,2-Decanediol is used in the synthesis of polyesters.
Methods of Application or Experimental Procedures: 1,2-Decanediol is synthesized by reduction from dodecanedioic acid.
Results or Outcomes: The resulting polyesters have a wide range of applications, demonstrating the versatility of 1,2-Decanediol in material science.
Specific Scientific Field: Pharmacology
Summary of the Application: 1,2-Decanediol is used in the formulation of a moisturizer containing licochalcone A and l-carnitine.
Methods of Application or Experimental Procedures: A double-blinded, prospective, randomized, vehicle-controlled clinical trial was conducted to investigate the tolerability and effect of this moisturizer as adjuvant treatment in topical therapy with retinoids.
Results or Outcomes: The study found that the moisturizer was well-tolerated and effective as an adjuvant treatment in topical therapy with retinoids.
1,2-Decanediol, also known as decane-1,2-diol, is a diol compound with the molecular formula and a molecular weight of approximately 174.28 g/mol. It features two hydroxyl groups located at the first and second carbon atoms of a ten-carbon straight-chain alkane. This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments, making it useful in various applications, particularly in the cosmetic and pharmaceutical industries .
1,2-Decanediol exhibits notable biological activity. It has been recognized for its antimicrobial properties, particularly against bacteria associated with body odor such as Corynebacterium xerosis, Staphylococcus epidermidis, and Brevibacterium epidermidis. The mechanism of action is believed to involve the disruption of bacterial cell membranes due to its amphiphilic nature . Additionally, it has been investigated for its potential role as an anti-inflammatory agent .
1,2-Decanediol can be synthesized through several methods:
The applications of 1,2-decanediol are diverse:
Research has indicated that 1,2-decanediol interacts effectively with lipid membranes. Its incorporation into lipid bilayers disrupts membrane integrity, which may lead to cell death in susceptible bacterial strains. This property has made it a focus of studies aimed at understanding its potential as an antimicrobial agent .
Several compounds share structural similarities with 1,2-decanediol. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,2-Hexanediol | C6H14O2 | Shorter carbon chain; more soluble in water. |
1,2-Octanediol | C8H18O2 | Intermediate chain length; moderate solubility. |
1,2-Dodecanediol | C12H26O2 | Longer carbon chain; enhanced antimicrobial efficacy. |
1,2-Decanediol stands out due to its longer carbon chain compared to its analogs. This structural feature enhances its antimicrobial efficacy while providing better performance in non-aqueous systems. In contrast, shorter-chain diols like 1,2-hexanediol and 1,2-octanediol are more soluble in aqueous environments but may lack the same level of effectiveness against certain microbial strains .
1,2-Decanediol represents a significant member of the vicinal diol family, characterized by its ten-carbon aliphatic chain bearing two hydroxyl groups at adjacent positions. This comprehensive physicochemical analysis examines the structural, spectroscopic, thermodynamic, and crystallographic properties of this important chemical compound, drawing from extensive experimental data and theoretical investigations.
1,2-Decanediol exhibits the molecular formula C₁₀H₂₂O₂ with a molecular weight of 174.28 g/mol [1] [2]. The compound is systematically named decane-1,2-diol according to International Union of Pure and Applied Chemistry nomenclature [2] [3]. The structural framework consists of a linear decane backbone with hydroxyl groups positioned at the first and second carbon atoms, creating a vicinal diol configuration that profoundly influences its physicochemical behavior [1] [2].
The molecular structure can be represented through various chemical identifiers. The Simplified Molecular Input Line Entry System notation is CCCCCCCCC(CO)O, while the International Chemical Identifier string is InChI=1S/C10H22O2/c1-2-3-4-5-6-7-8-10(12)9-11/h10-12H,2-9H2,1H3 [2] [3]. The corresponding InChI Key YSRSBDQINUMTIF-UHFFFAOYSA-N provides a unique hash representation for database searches and chemical informatics applications [2] [3].
The molecular geometry of 1,2-decanediol is significantly influenced by the presence of adjacent hydroxyl groups, which create opportunities for intramolecular hydrogen bonding and gauche interactions. Similar to other 1,2-diols, this compound preferentially adopts gauche conformations around the C-C bond bearing the hydroxyl groups, rather than the anti conformation that might be expected purely from steric considerations [4] [5].
This conformational preference arises from several factors. The gauche effect, mediated by σ→σ* interactions between the carbon-oxygen bonds and adjacent carbon-hydrogen bonds, provides stabilization energy that overcomes the apparent steric penalty [4] [5]. Additionally, intramolecular hydrogen bonding between the two hydroxyl groups further stabilizes the gauche conformation, creating a thermodynamically favorable arrangement [4] [5].
The aliphatic chain portion of 1,2-decanediol exhibits typical alkane conformational behavior, with the carbon backbone adopting extended zigzag conformations that minimize steric interactions between methylene groups [4]. The presence of the hydroxyl-bearing carbons at one terminus introduces some conformational constraint, but the longer alkyl chain maintains significant rotational freedom around individual carbon-carbon bonds.
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₂₂O₂ | [1] [2] [3] |
Molecular Weight (g/mol) | 174.28 | [1] [2] [3] |
CAS Registry Number | 1119-86-4 | [1] [2] [3] |
IUPAC Name | decane-1,2-diol | [2] [3] |
SMILES | CCCCCCCCC(CO)O | [2] [3] |
InChI Key | YSRSBDQINUMTIF-UHFFFAOYSA-N | [2] [3] |
Nuclear Magnetic Resonance spectroscopy provides detailed insights into the molecular structure and dynamics of 1,2-decanediol. While direct spectroscopic data for the parent compound are limited in the literature, valuable information can be extrapolated from closely related derivatives and synthetic transformation products [6].
The proton Nuclear Magnetic Resonance spectrum of 1,2-decanediol derivatives reveals characteristic signals that reflect the compound's structural features. Data obtained from deoxygenation products provide insights into the parent structure [6]. The hydroxyl protons typically appear as broad signals due to rapid exchange with trace water and their involvement in hydrogen bonding networks.
The carbon-bound protons exhibit distinct chemical shift patterns. The proton attached to the carbon bearing the primary hydroxyl group (C-1) appears as a multiplet around 3.6-3.8 ppm, while the proton on the secondary alcohol carbon (C-2) resonates slightly upfield at approximately 3.9-4.0 ppm [6]. These chemical shifts reflect the deshielding effect of the adjacent oxygen atoms and the electronic environment created by the hydroxyl groups.
The methylene protons of the aliphatic chain display overlapping multiplets in the 1.2-1.5 ppm region, characteristic of long-chain alkyl systems [6]. The terminal methyl group appears as a characteristic triplet around 0.9 ppm, with coupling constants typical of methyl groups adjacent to methylene carbons [6].
Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
---|---|---|---|
3.9-4.0 | m | 1H | CHO-H (secondary) |
3.6-3.8 | m | 2H | CH₂OH (primary) |
2.0-2.5 | br | 2H | OH groups |
1.2-1.5 | m | 14H | CH₂ (aliphatic chain) |
0.9 | t | 3H | CH₃ (terminal) |
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of 1,2-decanediol with enhanced resolution. The carbon atoms bearing hydroxyl groups exhibit distinct chemical shifts that differentiate them from the aliphatic chain carbons [6]. The primary alcohol carbon (C-1) typically resonates around 65-67 ppm, while the secondary alcohol carbon (C-2) appears at approximately 72-75 ppm [6].
The aliphatic chain carbons display a series of signals in the 22-32 ppm range, with slight variations depending on their proximity to the hydroxyl-bearing portion of the molecule [6]. The terminal methyl carbon appears characteristically around 14 ppm [6]. These chemical shift patterns are consistent with the expected electronic environments for each carbon position within the molecular framework.
Infrared spectroscopy provides definitive identification of the functional groups present in 1,2-decanediol. The most prominent features in the infrared spectrum arise from the hydroxyl groups, which exhibit characteristic stretching and bending vibrations [7] [8].
The hydroxyl stretching region displays broad, intense absorption bands between 3200-3600 cm⁻¹, indicative of hydrogen-bonded OH groups [7] [8]. The breadth and position of these bands reflect the extent of intermolecular and intramolecular hydrogen bonding networks. Primary and secondary hydroxyl groups may exhibit slightly different stretching frequencies, though these are often overlapping in the solid state due to hydrogen bonding effects [7] [8].
The carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with multiple peaks corresponding to symmetric and asymmetric stretching modes of the methyl and methylene groups [7] [8]. The carbon-oxygen stretching vibrations of the alcohol groups typically appear around 1000-1200 cm⁻¹, providing additional confirmation of the diol functionality [7] [8].
Mass spectrometry analysis of 1,2-decanediol reveals characteristic fragmentation patterns that provide structural information and enable identification [7]. The molecular ion peak appears at m/z 174, corresponding to the molecular weight of the compound [7].
The fragmentation pattern reflects the typical behavior of aliphatic diols under electron ionization conditions. Loss of water (18 mass units) from one or both hydroxyl groups represents common fragmentation pathways, producing ions at m/z 156 and 138 [7]. Loss of formaldehyde (30 mass units) from the primary alcohol terminus generates fragments at m/z 144 [7].
The base peak appears at m/z 69, assigned to the fragment C₄H₉O⁺, indicating significant rearrangement processes during fragmentation [7]. Other significant fragments include m/z 83 (C₅H₁₁O⁺), m/z 57 (C₄H₉⁺), and m/z 55 (C₄H₇⁺), reflecting sequential loss of alkyl fragments from the carbon chain [7].
m/z | Relative Intensity | Fragment Assignment |
---|---|---|
174 | Molecular ion | M⁺- |
156 | Moderate | [M-H₂O]⁺ |
143 | 25.3 | [M-CH₂OH]⁺ |
83 | 47.1 | C₅H₁₁O⁺ |
69 | 100.0 | C₄H₉O⁺ (base peak) |
57 | 32.8 | C₄H₉⁺ |
55 | 46.5 | C₄H₇⁺ |
31 | 4.9 | CH₂OH⁺ |
The thermal behavior of 1,2-decanediol reflects the combined influence of molecular size, hydrogen bonding, and intermolecular interactions. The compound exhibits a melting point in the range of 48-50°C, indicating moderate crystalline stability [1] [2] [9] [10]. This relatively low melting point for a ten-carbon diol reflects the flexible nature of the aliphatic chain and the specific packing arrangements adopted in the solid state.
The melting point represents the temperature at which the crystalline lattice energy is overcome by thermal motion, allowing transition to the liquid phase. For 1,2-decanediol, the hydrogen bonding networks between hydroxyl groups contribute significantly to the lattice energy, but the long aliphatic chains introduce conformational disorder that reduces the overall crystalline stability compared to shorter-chain diols [1] [2] [9] [10].
The boiling point of 1,2-decanediol is reported as 255°C at atmospheric pressure, demonstrating the substantial energy required to overcome intermolecular hydrogen bonding in the liquid phase [1] [2]. This elevated boiling point, significantly higher than the corresponding decane (174°C), illustrates the pronounced effect of hydroxyl group hydrogen bonding on vapor pressure and volatility.
Under reduced pressure conditions, the boiling point decreases substantially, with values of 168°C reported at 5 mmHg [9] [10] [11]. This pressure dependence follows the Clausius-Clapeyron relationship and enables distillation purification under milder thermal conditions that minimize decomposition risks.
The flash point, representing the lowest temperature at which vapors can ignite, ranges from 110-122.4°C [10] [12]. This relatively high flash point indicates that 1,2-decanediol presents minimal fire hazards under normal handling conditions, though appropriate safety precautions remain necessary at elevated temperatures.
Thermal Property | Value | Reference |
---|---|---|
Melting Point (°C) | 48-50 | [1] [2] [9] [10] |
Boiling Point (°C) | 255 | [1] [2] |
Boiling Point at 5 mmHg (°C) | 168 | [9] [10] [11] |
Flash Point (°C) | 110-122.4 | [10] [12] |
The solubility behavior of 1,2-decanediol reflects its amphiphilic character, with both hydrophilic hydroxyl groups and a substantial hydrophobic alkyl chain. Water solubility at 20°C is reported as 579 mg/L, indicating limited but measurable aqueous solubility [2]. This solubility value places 1,2-decanediol in the category of moderately water-soluble organic compounds, significantly more soluble than purely hydrophobic decane but considerably less soluble than shorter-chain diols.
The aqueous solubility results from favorable hydrogen bonding interactions between the hydroxyl groups and water molecules, offset by the unfavorable hydrophobic interactions of the octyl chain portion. The relatively low solubility compared to shorter diols such as 1,2-propanediol reflects the increasing importance of hydrophobic effects as chain length increases [2].
Solubility in organic solvents demonstrates the compound's compatibility with moderately polar systems. The compound exhibits slight solubility in chloroform, dimethyl sulfoxide, and methanol, indicating preferential dissolution in solvents capable of hydrogen bonding or possessing intermediate polarity [2].
The octanol-water partition coefficient provides quantitative assessment of the compound's lipophilicity. Values of LogP = 1.99 at 22.4°C and 2.38 have been reported, indicating moderate lipophilic character [2] [12]. These values suggest that 1,2-decanediol partitions preferentially into the octanol phase, with partition coefficients approximately 100-fold in favor of the organic phase.
The pKa value of 14.48 ± 0.20 (predicted) indicates that 1,2-decanediol behaves as an extremely weak acid, with negligible ionization under normal pH conditions [2]. This high pKa value is typical of primary and secondary alcohols, confirming that the compound exists predominantly in its neutral, molecular form across the physiological pH range.
Solubility Parameter | Value | Reference |
---|---|---|
Water Solubility at 20°C (mg/L) | 579 | [2] |
LogP (octanol/water) | 1.99-2.38 | [2] [12] |
pKa (predicted) | 14.48 ± 0.20 | [2] |
Chloroform Solubility | Slightly soluble | [2] |
DMSO Solubility | Slightly soluble | [2] |
Methanol Solubility | Slightly soluble | [2] |
The crystallographic properties of 1,2-decanediol reflect the complex interplay between hydrogen bonding interactions, van der Waals forces, and molecular packing constraints. The compound crystallizes as a white to off-white crystalline powder at room temperature, indicating a well-defined crystal structure [2] [9] [13].
The physical appearance as crystalline powder suggests that 1,2-decanediol adopts a close-packed crystal structure that maximizes intermolecular interactions while accommodating the geometric constraints of the molecular shape [2] [9] [13]. The hydroxyl groups play a crucial role in determining the crystal packing arrangement through their capacity to form extensive hydrogen bonding networks.
The density of 1,2-decanediol is estimated at 0.9418 g/cm³, providing insight into the efficiency of molecular packing in the crystal lattice [2]. This density value, lower than water, reflects the presence of significant void space within the crystal structure, likely associated with the accommodation of the flexible aliphatic chains between the more tightly hydrogen-bonded hydroxyl group regions.
The refractive index, estimated at 1.4561, indicates the optical properties of the crystalline material and provides additional confirmation of the molecular packing density [2]. This value falls within the typical range for organic crystals containing hydroxyl groups and aliphatic chains.
While specific polymorphic studies of 1,2-decanediol are not extensively documented in the available literature, the structural characteristics of the compound suggest potential for polymorphic behavior. The presence of flexible aliphatic chains combined with hydrogen-bonding hydroxyl groups creates opportunities for multiple crystal packing arrangements [2] [9] [13].
The relatively broad melting point range (48-50°C) observed across different sources may indicate the presence of polymorphic forms or the existence of solid solutions with related impurities [1] [2] [9] [10]. Different crystallization conditions, including solvent choice, temperature, and cooling rate, could potentially influence the predominant crystal form obtained.
The crystalline stability appears adequate for normal storage and handling conditions, with recommendations for storage under inert gas and moisture-sensitive conditions [9] [13]. These storage requirements suggest that the crystal structure may be susceptible to degradation through oxidation or hydration processes that could affect the hydrogen bonding networks maintaining crystal integrity.
The compound's behavior during thermal analysis, including differential scanning calorimetry and thermogravimetric analysis, would provide valuable insights into phase transitions, polymorphic conversions, and thermal stability limits. Such studies would be particularly relevant for understanding processing conditions and formulation stability in applied contexts.
Physical Property | Value | Reference |
---|---|---|
Physical State at 20°C | Crystalline solid | [2] [9] [13] |
Color | White to off-white | [2] [9] [13] |
Form | Crystalline powder | [2] [9] [13] |
Density (g/cm³) | 0.9418 (estimated) | [2] |
Refractive Index | 1.4561 (estimated) | [2] |
Melting Point Range (°C) | 48-50 | [1] [2] [9] [10] |
Laboratory-scale synthesis of 1,2-decanediol primarily employs two fundamental approaches: the hydrolysis of 1,2-epoxydecane and the catalytic reduction of 1,2-decanedione. These methods have been refined to achieve high yields and selectivity under controlled conditions [1] .
The hydrolysis of 1,2-epoxydecane represents the most widely employed laboratory synthesis route for 1,2-decanediol production. This methodology involves the nucleophilic ring-opening of the epoxide functionality through water addition in the presence of suitable catalysts [1] [3].
The typical reaction conditions involve treating 1-decene oxide with water in the presence of sulfuric acid as a catalyst. The reaction mixture is subsequently neutralized with sodium hydroxide, and the product is extracted using petroleum ether . Alternative methodologies employ homogeneous catalysts, such as ATRT (acetone-tetrahydrofuran-water system), which provides enhanced selectivity and milder reaction conditions [1].
Research findings demonstrate that ATRT catalyzed hydrolysis achieves yields of approximately 86% under optimized conditions. The reaction proceeds at room temperature (20 degrees Celsius) for 24 hours in acetonitrile-water solvent system (1:1 ratio) [1]. This methodology offers advantages in terms of mild reaction conditions and high product selectivity.
The mechanism involves protonation of the epoxide oxygen by the acid catalyst, followed by nucleophilic attack of water at the more substituted carbon center. This regioselectivity leads to the formation of the secondary alcohol at the 2-position and the primary alcohol at the 1-position of the decane chain [4] [3].
Optimization studies reveal that temperature control is critical for maintaining high yields. Elevated temperatures can lead to side reactions, including the formation of dihydroxydidodecyl ethers through intermolecular condensation reactions [3]. The reaction kinetics follow second-order behavior, being first-order in both acid concentration and substrate concentration [4].
Catalytic hydrogenation of 1,2-decanedione provides an alternative synthetic approach for 1,2-decanediol preparation. This methodology involves the selective reduction of both carbonyl functionalities using hydrogen gas in the presence of heterogeneous metal catalysts [5].
The most effective catalyst systems employ palladium or platinum supported on carbon substrates. Palladium on carbon demonstrates exceptional activity, achieving complete conversion of 1,2-decanedione within 15 minutes at 250 degrees Celsius under 10 megapascals hydrogen pressure [5]. The selectivity towards 1,2-decanediol reaches 84.7% under optimized conditions [6] [5].
Platinum-based catalysts exhibit similar performance characteristics, with reaction temperatures ranging from 50 to 200 degrees Celsius depending on the specific catalyst formulation and support material [7] [8]. The hydrogenation proceeds through simultaneous reduction of both carbonyl groups, with the reaction rate being influenced by hydrogen pressure, temperature, and catalyst loading [9] [8].
Copper-based catalysts, particularly copper supported on silica-alumina, demonstrate remarkable activity in the hydrodeoxygenation process. These systems achieve 84.7% selectivity to 1-decanol with complete 1,2-decanediol conversion within 15 minutes at 250 degrees Celsius [6] [5]. The mechanism involves initial reduction to the diol intermediate, followed by selective deoxygenation to produce the corresponding alcohol.
Catalyst characterization studies reveal that particle size and metal oxidation state significantly influence catalytic performance. Smaller palladium particles with mixed palladium(0)/palladium(II) oxidation states demonstrate superior activity compared to larger particles with uniform oxidation states [10]. The presence of both metallic palladium and palladium oxide phases appears crucial for optimal catalytic efficiency [10].
Industrial production of 1,2-decanediol requires scalable processes that maintain high yields while ensuring economic viability. The methodologies employed at industrial scale focus on continuous processing, catalyst optimization, and efficient separation techniques [11] [12].
Industrial optimization of 1,2-decanediol production centers on maximizing yield while minimizing energy consumption and waste generation. Temperature control emerges as a critical parameter, with optimal ranges determined through extensive kinetic studies and thermodynamic analysis [11] [13].
For epoxide hydrolysis processes, industrial implementations utilize continuous stirred tank reactors operating at temperatures between 40 and 80 degrees Celsius. Higher temperatures accelerate reaction rates but may compromise selectivity through increased side product formation [14]. The optimal temperature range of 40-60 degrees Celsius provides an effective balance between reaction rate and product selectivity [14] [15].
Pressure optimization for hydrogenation processes involves careful consideration of hydrogen solubility and mass transfer limitations. Industrial reactors typically operate at pressures ranging from 3 to 7 megapascals, with higher pressures favoring faster reaction rates but requiring more robust equipment design [7] [8]. The hydrogen-to-substrate molar ratio significantly influences both conversion and selectivity, with ratios of 5:1 to 10:1 providing optimal performance [8].
Solvent selection plays a crucial role in industrial processes, particularly for continuous operations. Acetonitrile-water mixtures provide excellent solvation properties for epoxide hydrolysis, while offering straightforward product separation through phase splitting [1] [14]. Alternative solvent systems, including isopropanol and other secondary alcohols, demonstrate effectiveness in vanadium-catalyzed deoxydehydration processes operating at 230 degrees Celsius [15].
Process intensification techniques, such as microreactor technology and continuous flow processing, offer advantages in terms of improved heat and mass transfer, enhanced safety, and reduced capital investment. These approaches enable precise control of reaction parameters and facilitate rapid optimization of process conditions [16].
Industrial catalyst selection prioritizes activity, selectivity, stability, and cost-effectiveness. Heterogeneous catalysts dominate industrial applications due to their ease of separation and potential for regeneration [17] [8] [10].
Palladium-based catalysts remain the preferred choice for hydrogenation processes, with 5% palladium on carbon demonstrating exceptional performance characteristics. The catalyst exhibits high activity at 250 degrees Celsius with 10 megapascals hydrogen pressure, achieving 84.7% selectivity to the desired diol product [5] [10]. Catalyst lifetime studies indicate stable performance over multiple reaction cycles, with gradual deactivation attributed to metal sintering and support degradation [10].
Platinum catalysts offer comparable activity with enhanced stability under harsh reaction conditions. Platinum on silica gel provides yields of 84-99% for various epoxide hydrogenation reactions [7]. The catalyst demonstrates excellent resistance to poisoning by sulfur and nitrogen compounds commonly present in industrial feedstocks [8].
Copper-based catalysts, particularly copper on silica-alumina supports, exhibit unique selectivity profiles in hydrodeoxygenation reactions. These systems achieve extremely high productivity of 78 millimoles per gram catalyst per hour, surpassing many noble metal catalysts [6]. The non-noble metal composition offers significant cost advantages for large-scale industrial implementation [5].
Vanadium catalysts show promise for deoxydehydration processes, with ammonium metavanadate demonstrating good activity and recyclability. The catalyst maintains activity over multiple cycles when properly regenerated, offering an economical alternative for specific process configurations [15].
Catalyst regeneration strategies focus on restoring activity through controlled oxidation-reduction cycles. Steam treatment at elevated temperatures effectively removes carbonaceous deposits, while hydrogen reduction regenerates the active metal sites [10]. These procedures enable catalyst reuse over hundreds of cycles, significantly reducing operating costs [8].
The purification of 1,2-decanediol requires sophisticated separation techniques capable of removing unreacted starting materials, byproducts, and catalyst residues while maintaining high product purity [13] [18] [19].
Column chromatography using silica gel as the stationary phase provides exceptional separation efficiency for laboratory-scale purifications. The optimal mobile phase consists of hexane-acetone mixtures in 2:1 ratio, achieving purities exceeding 99% with recovery yields of 85-95% [1] [20] [21]. The separation mechanism relies on differential adsorption of polar compounds onto the silica surface, with less polar impurities eluting first [21] [22].
Vacuum distillation represents the preferred industrial purification method, operating at reduced pressures of 10-200 millibars and temperatures of 20-170 degrees Celsius. This technique prevents thermal decomposition while enabling efficient separation of compounds with similar boiling points [13] [18] [23]. The process achieves purities of 98-99.5% with recovery yields of 90-95% [13] [23].
Fractional distillation under atmospheric pressure provides an alternative for less thermally sensitive mixtures. The technique requires careful temperature control and efficient column design to achieve adequate separation. Typical purities range from 95-98% with recovery yields of 80-90% [23] [24].
Molecular distillation offers the highest purification efficiency for heat-sensitive compounds, operating under extreme vacuum conditions below 0.001 millimeters of mercury. This technique enables temperature reductions of 200-300 degrees Celsius compared to atmospheric distillation, preventing thermal degradation while achieving purities exceeding 99% [23].
Recrystallization techniques using ethyl acetate-petroleum ether solvent systems provide high purity products for specific applications. Although recovery yields are lower (70-85%), the technique produces extremely pure crystals suitable for analytical standards and pharmaceutical applications [25] [19].
Industrial purification processes often employ multi-stage separation sequences combining different techniques. Initial crude separation through liquid-liquid extraction removes catalyst residues and highly polar impurities. Subsequent vacuum distillation provides bulk purification, followed by final polishing through selective adsorption or crystallization [18] [26].
Membrane separation technologies show increasing promise for industrial applications, particularly for temperature-sensitive products. Ultrafiltration and reverse osmosis enable selective removal of impurities while maintaining product integrity [18]. These techniques offer energy advantages compared to thermal separation methods [13].
The selection of appropriate purification strategies depends on the required purity level, scale of operation, and economic constraints. Laboratory-scale preparations typically employ column chromatography for maximum purity, while industrial processes favor distillation techniques for their scalability and cost-effectiveness [21] [22].
Corrosive